molecular formula C22H32O8S B1445719 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate CAS No. 89346-82-7

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate

Numéro de catalogue: B1445719
Numéro CAS: 89346-82-7
Poids moléculaire: 456.6 g/mol
Clé InChI: QKSWDGZLFCCSNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

4-methylbenzenesulfonic acid;2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5.C7H8O3S/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,16H,6-14H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSWDGZLFCCSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10753277
Record name 4-Methylbenzene-1-sulfonic acid--1-phenyl-2,5,8,11-tetraoxatridecan-13-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10753277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89346-82-7
Record name 4-Methylbenzene-1-sulfonic acid--1-phenyl-2,5,8,11-tetraoxatridecan-13-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10753277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound generally proceeds via tosylation of 2,5,8,11-tetraoxatridecan-13-ol with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) in the presence of a base. The base acts to neutralize the hydrochloric acid generated and promote the formation of the tosylate ester.

  • Starting material: 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (a PEG derivative with a terminal phenyl group and a terminal hydroxyl group)
  • Reagents: 4-methylbenzenesulfonyl chloride (tosyl chloride), base (pyridine or triethylamine)
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Typically conducted at low temperatures (0 °C) to room temperature to control reaction rate and selectivity

This reaction converts the terminal hydroxyl group into a tosylate, a good leaving group, facilitating further chemical transformations.

Detailed Procedure and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1 Dissolve 2,5,8,11-tetraoxatridecan-13-ol, 1-phenyl- in DMF or THF Ensures good solubility of PEG derivative for homogeneous reaction -
2 Add 4-methylbenzenesulfonyl chloride (1.0-1.2 eq) dropwise at 0 °C Slow addition controls exotherm and side reactions -
3 Add base (pyridine or triethylamine, 1.5-2 eq) Base scavenges HCl formed during tosylation -
4 Stir the reaction mixture at 0 °C for 2-3 hours, then allow to warm to room temperature and stir additional 2-4 hours Ensures complete conversion -
5 Quench reaction with ice water, extract organic layer with dichloromethane (DCM) Separation of product from aqueous impurities -
6 Wash organic layer with saturated ammonium chloride solution, dry over MgSO4 Removes residual base and salts -
7 Concentrate under reduced pressure and purify by silica gel column chromatography (eluent: chloroform/ethyl acetate mixtures) Isolates pure tosylate product Yields typically range from 50-80% depending on scale and purity of reagents

This method is supported by multiple literature sources reporting similar tosylation protocols for PEG derivatives.

Reaction Mechanism Insight

The tosylation proceeds via nucleophilic substitution where the lone pair on the oxygen of the terminal hydroxyl attacks the sulfur atom of the tosyl chloride, displacing chloride ion. The base scavenges the released HCl, preventing acid-catalyzed side reactions or hydrolysis of the tosylate.

Summary Table of Preparation Data

Parameter Details
Starting Material 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
Tosylating Agent 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
Base Pyridine or Triethylamine (1.5-2 eq)
Solvent DMF or THF (sometimes pyridine as solvent/base)
Temperature 0 °C to room temperature
Reaction Time 4-7 hours total
Work-up Quench with water, extract with DCM, wash with NH4Cl, dry over MgSO4
Purification Silica gel chromatography (chloroform/ethyl acetate)
Typical Yield 50-80%
Product State Yellow oil or solid depending on purity

Research Findings and Practical Considerations

  • The tosylation reaction is well-established for PEG derivatives, providing a versatile intermediate for further functionalization such as nucleophilic substitution or polymer conjugation.

  • Reaction efficiency depends on the purity of starting alcohol and tosyl chloride, solvent choice, and temperature control.

  • Purification by column chromatography is essential to remove unreacted tosyl chloride and side products.

  • The tosylate product is sensitive to moisture and should be stored under dry conditions to prevent hydrolysis.

  • The method is scalable and adaptable for derivatives with different PEG chain lengths or terminal groups.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Development

  • Drug Formulation : The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows it to serve as a building block for more complex molecules used in drug formulations.
  • Drug Delivery Systems : Due to its amphiphilic nature, it can be incorporated into drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

2. Material Science

  • Polymer Synthesis : The compound can be used in the synthesis of polymers with specific properties. It can act as a surfactant or a plasticizer, improving the mechanical properties of polymeric materials.
  • Coatings and Adhesives : Its chemical structure lends itself to applications in coatings and adhesives where enhanced adhesion and durability are required.

3. Chemical Synthesis

  • Reagent in Organic Chemistry : The compound is employed as a reagent in various organic reactions, facilitating the synthesis of other complex organic molecules.
  • Catalyst Support : It may also serve as a support for catalysts in chemical reactions, enhancing reaction rates and selectivity.

Case Study 1: Pharmaceutical Applications

A study demonstrated the use of 2,5,8,11-Tetraoxatridecan-13-ol derivatives in enhancing the solubility of hydrophobic drugs. The incorporation of this compound into formulations resulted in improved pharmacokinetic profiles compared to traditional excipients.

Case Study 2: Material Science Innovations

Research highlighted the effectiveness of using this compound in developing biodegradable polymers. The addition of 2,5,8,11-Tetraoxatridecan-13-ol improved the mechanical strength and thermal stability of the resulting materials.

Mécanisme D'action

The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can participate in various chemical reactions, leading to the modification of target molecules . The pathways involved may include nucleophilic substitution and hydrolysis, depending on the specific application .

Comparaison Avec Des Composés Similaires

Research Findings and Case Studies

  • Case Study 1: In a 2024 study, 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate was reacted with a benzoselenophene amine derivative (compound 12) to yield a PEGylated intermediate with 93% efficiency. This highlights its role in enhancing the solubility of hydrophobic drug candidates .
  • Case Study 2 : A 2023 NIST study demonstrated that replacing the tosyl group with pentafluorobenzoate in the same PEG backbone increased thermal stability by 15%, making it viable for high-temperature polymer applications .

Activité Biologique

Overview

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H26O7S. It is primarily characterized as a sulfonate ester derived from tetraoxatridecan-13-ol and 4-methylbenzenesulfonic acid. This compound has garnered attention in various fields, particularly in biological research and industrial applications due to its unique chemical properties and potential biological activities.

  • Molecular Weight : 362.44 g/mol
  • CAS Number : 62921-76-0
  • Appearance : Colorless to slightly yellow liquid
  • Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is largely attributed to its sulfonate group. This functional group plays a crucial role in:

  • Modifying Biomolecules : The compound can interact with various biomolecules through nucleophilic substitution reactions.
  • Influencing Biological Pathways : Its structure allows for potential modulation of cellular pathways, making it a candidate for further exploration in pharmacological applications.

Biological Activity

Research indicates that the compound may exhibit several biological activities:

Antimicrobial Properties

Studies have suggested that sulfonate esters can possess antimicrobial properties. The interaction of the sulfonate group with bacterial membranes may disrupt cellular integrity, leading to bactericidal effects.

Cytotoxicity

Preliminary data indicate that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism could involve induction of apoptosis or disruption of cell cycle progression.

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of sulfonates showed significant inhibition against Gram-positive and Gram-negative bacteria. The specific activity of this compound against these bacteria remains to be fully characterized.
  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various sulfonate compounds on human cancer cell lines. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting a potential for therapeutic use.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2,5,8,11-Tetraoxatridecan-13-olC9H20O5Modulator of biological pathways
4-Methylbenzenesulfonyl ChlorideC7H7ClO2SIntermediate in synthesis
Polyethylene Glycol DerivativesVariesUsed in drug delivery systems

Q & A

Q. Table 1: Synthesis Parameters

ParameterDetailsReference
CatalystK₂CO₃
SolventAnhydrous DCM
Reaction Time12–24 hours
Yield89–93%

Advanced: How can reaction parameters be optimized to address low yields in alkylation steps?

Answer:
Low yields often stem from incomplete substitution or side reactions. Optimization strategies include:

  • Temperature Control : Gradual heating (50–60°C) improves reactivity without decomposition .
  • Solvent Polarity : Switch to polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
  • Catalyst Screening : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) for better solubility in organic phases .
  • Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.34 ppm for methoxy groups, δ 127.5 ppm for phenyl carbons) confirm regiochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS (m/z 362.44 [M+H]⁺) validates molecular weight .

Q. Table 2: Key NMR Assignments

Signal (δ, ppm)AssignmentReference
3.34Methoxy protons
127.5Aromatic carbons
168.7Tosylate carbonyl

Advanced: How does solvent polarity influence the compound’s solubility, and what are the implications for formulation?

Answer:
The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in polar solvents (e.g., DMSO, methanol). This behavior is attributed to its oligoether backbone and hydrophilic tosylate group .

  • Implications for Drug Delivery : Use co-solvents (e.g., PEG-400) or ionic liquid formulations (e.g., [Na][TOTO]) to enhance bioavailability .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) in PBS to evaluate hydrolysis susceptibility .

Q. Table 3: Solubility Profile

SolventSolubility (mg/mL)Reference
DCM50–60
Methanol30–40
Water<1

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using force fields (e.g., AMBER) to identify key interactions (e.g., hydrogen bonding with the oligoether chain) .
  • Docking Studies : AutoDock Vina predicts binding affinities to receptors like cytochrome P450, highlighting metabolic stability .
  • QSAR Models : Corrogate substituent effects (e.g., phenyl vs. alkyl groups) on activity using Hammett constants .

Basic: How should researchers address discrepancies in reported purity values (95% vs. 98%)?

Answer:
Purity variations arise from differing purification methods:

  • Chromatography : Silica columns (5% MeOH/DCM) achieve >98% purity .
  • Recrystallization : Ethanol/water mixtures yield 95% purity due to residual solvent retention .
  • Validation : Cross-check with orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve) .

Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

Answer:
The tosylate group’s electron-withdrawing effect stabilizes the molecule via:

  • Resonance Stabilization : Delocalization of negative charge on the sulfonate oxygen .
  • Steric Shielding : The phenyl group protects the tetraoxatridecan backbone from protonation .
  • Experimental Validation : pH stability assays (1–14) show degradation <5% at pH 4–9 over 48 hours .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of volatile byproducts .
  • Waste Disposal : Neutralize with aqueous NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.